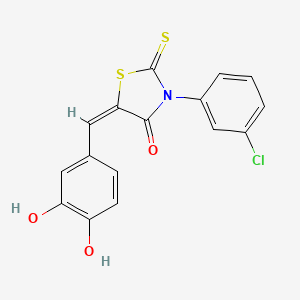![molecular formula C13H18N2O3 B5029770 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B5029770.png)
5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide, also known as MPF, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. MPF is a furan derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mechanism of Action
The exact mechanism of action of 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This results in a decrease in excitatory neurotransmitter release, leading to its anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has also been shown to increase the release of endogenous opioids, which are responsible for the analgesic effects of the drug. Additionally, 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce high yields of pure 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide, making it a reliable option for research. Additionally, 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been shown to have a low toxicity profile, making it a safe option for lab experiments. One limitation of using 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research of 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide. One potential application is in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been shown to have anticonvulsant and neuroprotective effects, making it a promising candidate for the development of new drugs. Additionally, 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders, such as rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide.
Synthesis Methods
The synthesis of 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide involves the reaction of 2-furoic acid with 3-(2-oxo-1-pyrrolidinyl)propylamine. The resulting product is then treated with methyl iodide to produce 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide. This method has been optimized to produce high yields of pure 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide, making it a viable option for large-scale production.
Scientific Research Applications
5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the development of new drugs. 5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-6-11(18-10)13(17)14-7-3-9-15-8-2-4-12(15)16/h5-6H,2-4,7-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZNORLATYPPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(3-bromophenyl)amino]butyl}-2,5-pyrrolidinedione](/img/structure/B5029695.png)
![3-{[(3-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B5029700.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![5-ethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5029710.png)
![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-isopropylpiperazine](/img/structure/B5029731.png)
![propyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5029732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B5029744.png)
![8-methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5029748.png)

![1-[3-(2-allyl-4-chlorophenoxy)propyl]-4-methylpiperazine](/img/structure/B5029771.png)